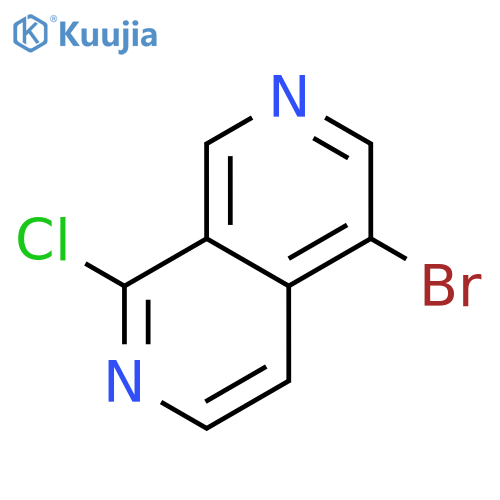

Cas no 1260664-26-3 (5-bromo-1-chloro-2,7-naphthyridine)

5-bromo-1-chloro-2,7-naphthyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-chloro-2,7-naphthyridine

- EN300-1723426

- KAC66426

- AB73845

- 5-bromo-1-chloro[2,7]naphthyridine

- 1260664-26-3

- 5-BROMO-1-CHLORO-2,7-NAPHTHYRIDINE

- 875-077-4

-

- インチ: InChI=1S/C8H4BrClN2/c9-7-4-11-3-6-5(7)1-2-12-8(6)10/h1-4H

- InChIKey: LCNIJZYWJYLPDI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 241.92464Da

- どういたいしつりょう: 241.92464Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 25.8Ų

5-bromo-1-chloro-2,7-naphthyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1723426-5.0g |

5-bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 5g |

$2858.0 | 2023-06-04 | |

| 1PlusChem | 1P028IUZ-250mg |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 250mg |

$664.00 | 2024-07-09 | |

| Enamine | EN300-1723426-1g |

5-bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 1g |

$986.0 | 2023-09-20 | |

| 1PlusChem | 1P028IUZ-1g |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 1g |

$1281.00 | 2024-07-09 | |

| Aaron | AR028J3B-500mg |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 500mg |

$1081.00 | 2025-02-16 | |

| Enamine | EN300-1723426-0.25g |

5-bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 0.25g |

$487.0 | 2023-09-20 | |

| Enamine | EN300-1723426-5g |

5-bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 5g |

$2858.0 | 2023-09-20 | |

| 1PlusChem | 1P028IUZ-100mg |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 100mg |

$485.00 | 2024-07-09 | |

| 1PlusChem | 1P028IUZ-50mg |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 50mg |

$335.00 | 2024-07-09 | |

| 1PlusChem | 1P028IUZ-10g |

5-Bromo-1-chloro-2,7-naphthyridine |

1260664-26-3 | 95% | 10g |

$5298.00 | 2024-07-09 |

5-bromo-1-chloro-2,7-naphthyridine 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

5-bromo-1-chloro-2,7-naphthyridineに関する追加情報

5-Bromo-1-Chloro-2,7-Naphthyridine: A Comprehensive Overview

The compound 5-bromo-1-chloro-2,7-naphthyridine, identified by the CAS number 1260664-26-3, is a heterocyclic aromatic compound with significant applications in various fields. This compound belongs to the naphthyridine family, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of bromine and chlorine substituents at specific positions imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 5-bromo-1-chloro-2,7-naphthyridine involves multi-step reactions, often utilizing halogenation techniques. Recent studies have focused on optimizing the synthesis process to enhance yield and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. This approach not only streamlines the production process but also aligns with the growing demand for sustainable chemical manufacturing practices.

The structural uniqueness of 5-bromo-1-chloro-2,7-naphthyridine contributes to its diverse reactivity. The bromine and chlorine substituents act as electron-withdrawing groups, enhancing the compound's electrophilic aromatic substitution reactivity. This property makes it an ideal precursor for the synthesis of various derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. Recent advancements in computational chemistry have enabled researchers to predict the reactivity of such compounds more accurately, facilitating the design of novel derivatives with tailored properties.

In terms of biological activity, 5-bromo-1-chloro-2,7-naphthyridine has shown promising results in preliminary studies. Researchers have investigated its potential as an antimicrobial agent, demonstrating moderate activity against several bacterial strains. Furthermore, studies on its cytotoxicity suggest that it may have applications in anticancer therapies. These findings underscore the importance of further research to fully harness the therapeutic potential of this compound.

The application of 5-bromo-1-chloro-2,7-naphthyridine extends beyond biology into materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalytic systems. Recent studies have highlighted its role in enhancing the catalytic efficiency of transition metal catalysts in organic transformations. This opens up new avenues for its use in industrial catalysis and green chemistry initiatives.

In conclusion, 5-bromo-1-chloro-2,7-naphthyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in both academic and industrial settings. Continued research into its properties and potential uses will undoubtedly lead to further breakthroughs in various fields.

1260664-26-3 (5-bromo-1-chloro-2,7-naphthyridine) 関連製品

- 2229165-62-0((2-chloro-6-methylphenyl)methylhydrazine)

- 1806426-78-7(2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde)

- 2416231-11-1(4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)

- 1098070-03-1(2-((3-Bromophenyl)thio)ethanamine)

- 1638201-87-2(5-Iodo-3-Methoxy-pyridin-2-ylaMine)

- 1187170-29-1(2-Methyl-4-(4-phenoxybenzoyl)pyridine)

- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)

- 2228548-02-3(2-(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)propanoic acid)

- 1804231-16-0(3-Bromo-1-(5-chloro-2-(hydroxymethyl)phenyl)propan-1-one)

- 1804828-74-7(Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)